![molecular formula C13H7F17O2 B106117 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-Heptadecafluorodecyl acrylate CAS No. 27905-45-9](/img/structure/B106117.png)
3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-Heptadecafluorodecyl acrylate
Overview
Description
AZT-P-DDI is an antiviral heterodimer composed of one molecule of 3’-azido-3’-deoxythymidine and one molecule of 2’,3’-dideoxyinosine linked through their 5’ positions by a phosphate bond . This compound is known for its significant role in the treatment of human immunodeficiency virus (HIV) infections.
Mechanism of Action
Target of Action
1H,1H,2H,2H-Heptadecafluorodecyl Acrylate, also known as 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-Heptadecafluorodecyl acrylate, is primarily used as a monomer in the synthesis of polymers . Its primary targets are therefore the polymer chains where it is incorporated during the polymerization process.
Mode of Action
This compound is an acrylate monomer, which means it can participate in radical polymerization reactions. When exposed to initiators or heat, the double bond in the acrylate group opens and forms a covalent bond with other monomers, creating a polymer chain . The perfluorodecyl side chain remains intact during this process, imparting its unique properties to the resulting polymer.
Biochemical Pathways
Instead, its role is primarily in the field of materials science and engineering, where it contributes to the properties of various polymers .
Pharmacokinetics
It’s important to note that due to its highly fluorinated structure, it is likely to be resistant to metabolism and may persist in the environment .
Result of Action
The incorporation of 1H,1H,2H,2H-Heptadecafluorodecyl Acrylate into polymers results in materials with unique properties. The perfluorodecyl group imparts hydrophobicity, chemical resistance, and thermal stability to the polymer . This can result in polymers with specific desirable properties such as non-stick surfaces, resistance to harsh chemicals, or stability under high temperatures .
Action Environment
The action of 1H,1H,2H,2H-Heptadecafluorodecyl Acrylate, like other monomers, is influenced by the conditions of the polymerization reaction. Factors such as temperature, presence of initiators, and the types of other monomers present can all influence the polymerization process and the properties of the resulting polymer . Additionally, the stability and efficacy of the compound can be affected by storage conditions, with recommended storage at 2-8°C .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of AZT-P-DDI involves the coupling of 3’-azido-3’-deoxythymidine and 2’,3’-dideoxyinosine through a phosphate bond. This process typically requires the use of phosphorylating agents and specific reaction conditions to ensure the successful formation of the heterodimer .
Industrial Production Methods
Industrial production of AZT-P-DDI follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
AZT-P-DDI undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert the azido group to an amino group.
Substitution: The compound can undergo substitution reactions, particularly at the azido group.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, amino derivatives, and substituted compounds .
Scientific Research Applications
Optical Coatings
Anti-Reflection Coatings
HFDA has been utilized as a high-transparent anti-reflection coating for perovskite solar cells. Research indicates that HFDA effectively reduces light reflection below 800 nm wavelengths. This property enhances the absorption of light in underwater solar cells and contributes to improved efficiency. In one study, encapsulated perovskite solar modules achieved an efficiency of 14.65% even at a water depth of 50 cm. The coating also demonstrated remarkable stability; after 400 hours of underwater illumination, the modules retained over 80% of their initial efficiency .
Surface Modification
Water and Dirt Repellent Surfaces
HFDA is employed in the development of surfaces with enhanced water and dirt repellency. Its fluorinated nature provides low surface energy characteristics that are beneficial for creating liquid-repellent surfaces. Applications include treated textiles and non-stick cookware . The compound's ability to form stable films makes it suitable for various surface treatment applications.
Polymer Synthesis
Fluorinated Polymers
HFDA is used in the synthesis of fluorinated polymers which exhibit low refractive indices and low surface tensions. These polymers are transparent and have potential uses in optical devices and coatings . The controlled synthesis of these materials allows for tailored properties that can be exploited in advanced applications such as microelectronics and photonics.
Environmental Applications
Pollution Control
Research indicates that HFDA can play a role in reducing environmental pollutants. For instance, studies have shown that encapsulated films using HFDA significantly reduce lead concentrations when immersed in water. This property is crucial for applications aimed at mitigating heavy metal pollution in aquatic environments .
Phase Behavior Studies
Solubility in Supercritical CO2
HFDA has been studied for its solubility behavior in supercritical carbon dioxide (CO2), which is important for processes such as extraction and polymer processing. It has been found to be more soluble in CO2 compared to other similar acrylates. This property can enhance the efficiency of processes that utilize supercritical fluids for material processing .
Case Studies
- Perovskite Solar Modules : A study demonstrated the effectiveness of HFDA as an anti-reflection coating in enhancing the performance and stability of perovskite solar modules under underwater conditions .
- Surface Treatments : Investigations into the use of HFDA for creating liquid-repellent surfaces have shown promising results in various consumer products such as textiles and cookware .
Comparison with Similar Compounds
Similar Compounds
3’-Azido-3’-deoxythymidine (AZT): A nucleoside analog reverse-transcriptase inhibitor used in the treatment of HIV.
2’,3’-Dideoxyinosine (DDI): Another nucleoside analog reverse-transcriptase inhibitor with similar antiviral properties.
Uniqueness
AZT-P-DDI is unique due to its heterodimeric structure, combining the properties of both 3’-azido-3’-deoxythymidine and 2’,3’-dideoxyinosine. This combination enhances its antiviral activity and reduces toxicity compared to the individual monomers .
Biological Activity
3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-Heptadecafluorodecyl acrylate (CAS No: 27905-45-9) is a fluorinated acrylate compound that has garnered attention due to its unique chemical properties and potential applications in various fields including coatings and materials science. This article explores the biological activity of this compound with a focus on its synthesis, properties, and implications for human health and the environment.
Heptadecafluorodecyl acrylate is characterized by a long perfluorinated carbon chain which confers hydrophobic and oleophobic properties. Its structure can be represented as follows:
This unique structure influences its interactions with biological systems and environmental matrices.
Toxicological Studies
Research indicates that compounds similar to this compound may exhibit toxicity due to their persistence in the environment and bioaccumulation potential. Studies have shown that perfluoroalkyl substances (PFAS), which include heptadecafluorodecyl acrylate derivatives, can disrupt endocrine functions and are associated with various health risks such as liver damage and immune system effects .
Table 1: Summary of Toxicological Findings
Environmental Impact
The environmental persistence of heptadecafluorodecyl acrylate raises concerns regarding its ecological effects. It is resistant to biodegradation and can accumulate in aquatic systems. Research indicates that exposure to such compounds can lead to toxicity in aquatic organisms .
Case Study: Aquatic Toxicity
A recent study evaluated the effects of heptadecafluorodecyl acrylate on fish species. Results showed significant mortality rates at concentrations above 100 ppb over a 48-hour exposure period. This highlights the potential risk it poses to aquatic ecosystems .
Applications in Coatings
Heptadecafluorodecyl acrylate is utilized in the formulation of advanced coatings due to its excellent water-repellent properties. These coatings are employed in various applications including anti-corrosion treatments and protective layers for electronic devices. The stability of these coatings under environmental stressors has been documented .
Table 2: Applications of Heptadecafluorodecyl Acrylate
Application Type | Description | Benefits |
---|---|---|
Anti-corrosion Coatings | Used on metal surfaces | Enhanced durability |
Water-repellent Coatings | Applied in construction materials | Improved weather resistance |
Electronics Protection | Coating for circuit boards | Increased lifespan |
Regulatory Status
Due to its potential health risks and environmental persistence, heptadecafluorodecyl acrylate is subject to regulatory scrutiny. The Stockholm Convention on Persistent Organic Pollutants has raised concerns about PFAS compounds and their derivatives . Monitoring programs are being established to assess their impact on public health and ecosystems.
Properties
IUPAC Name |
3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-heptadecafluorodecyl prop-2-enoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7F17O2/c1-2-5(31)32-4-3-6(14,15)7(16,17)8(18,19)9(20,21)10(22,23)11(24,25)12(26,27)13(28,29)30/h2H,1,3-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUKRIOLKOHUUBM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)OCCC(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8F17CH2CH2OC(O)CH=CH2, C13H7F17O2 | |
Record name | 2-Propenoic acid, 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-heptadecafluorodecyl ester | |
Source | NORMAN Suspect List Exchange | |
Description | The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6 | |
Explanation | Data: CC-BY 4.0; Code (hosted by ECI, LCSB): Artistic-2.0 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
74049-08-4 | |
Record name | 2-Propenoic acid, 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-heptadecafluorodecyl ester, homopolymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=74049-08-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID5067348 | |
Record name | 2-(Perfluorooctyl)ethyl acrylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5067348 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
518.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Water or Solvent Wet Solid | |
Record name | 2-Propenoic acid, 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-heptadecafluorodecyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
27905-45-9 | |
Record name | 2-(Perfluorooctyl)ethyl acrylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=27905-45-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,1,2,2-Tetrahydroperfluorodecyl acrylate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027905459 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Propenoic acid, 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-heptadecafluorodecyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2-(Perfluorooctyl)ethyl acrylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5067348 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-heptadecafluorodecyl acrylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.278 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | PERFLUOROOCTYLETHYL ACRYLATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y9BFB4689Z | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.